molecular formula C16H14N2O4S B14278474 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14278474
M. Wt: 330.4 g/mol
InChI Key: CMGLHXSIBVQCSU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- (CAS: 1187051-49-5) is a heterocyclic compound featuring a 7-azaindole core modified with a sulfonyl group at the 1-position and an acetic acid side chain at the 3-position. This compound’s structural complexity makes it a candidate for pharmacological and agrochemical research, though its specific applications require further exploration.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-4-6-13(7-5-11)23(21,22)18-10-12(9-15(19)20)14-3-2-8-17-16(14)18/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGLHXSIBVQCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolopyridine core, which can be achieved through the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds in the presence of hydrochloric acid . The resulting intermediate is then subjected to further functionalization to introduce the acetic acid and sulfonyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Core Modifications: Sulfonyl and Acetic Acid Groups

The target compound distinguishes itself from analogs through the combination of the sulfonyl group and the acetic acid side chain. Key comparisons include:

  • 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3e)

    • Structure : Replaces the acetic acid group with a thiazolyl-indole substituent.
    • Properties : Higher melting point (257–258°C) and yield (97%) compared to methylated analogs. NH and SO₂ IR peaks at 3232 cm⁻¹ and 1347 cm⁻¹, respectively .
    • Elemental Analysis : C: 61.73%, H: 3.25%, N: 11.31% (vs. calculated C: 61.46%, H: 3.51%, N: 11.47%) .
  • 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid (Auxin Analog) Structure: Lacks the sulfonyl group but shares the 7-azaindole core with a perpendicular acetic acid side chain.
  • 1-[(4-Methylphenyl)sulfonyl]-3-[2-(phenylethynyl)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridine (5a) Structure: Features a phenylethynyl-pyrimidinyl group instead of acetic acid. Synthesis: Sonogashira coupling at 80°C for 18 hours yields 68% .

Substituent Effects on Physicochemical Properties

Compound (CAS/ID) Substituent(s) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Features
Target (1187051-49-5) Acetic acid, 4-methylsulfonyl C₂₀H₂₁FN₂O₄S₂ 436.52 Not reported Predicted pKa: ~6.82
3e Thiazolyl-fluoroindole C₂₅H₁₈FN₅O₂S₂ 531.56 257–258 NH (3232 cm⁻¹), SO₂ (1347 cm⁻¹)
3f Methyl-pyrrolo, thiazolyl C₂₆H₂₀FN₅O₂S₂ 545.59 230–231 SO₂ (1343 cm⁻¹)
5a Phenylethynyl-pyrimidinyl C₂₅H₁₈N₄O₂S 438.50 200.3–202.7 Rf = 0.48 (CH₂Cl₂–acetone, 6:4)
4-Iodo analog (348640-07-3) Iodo C₁₄H₁₁IN₂O₂S 398.22 Not reported Higher density (1.59 g/cm³)

Key Observations :

  • Thermal Stability : Higher melting points in thiazolyl-substituted analogs (e.g., 3e: 257–258°C) suggest greater crystalline stability versus the phenylethynyl analog 5a (200.3–202.7°C) .
  • Synthetic Accessibility : Yields vary significantly (e.g., 40% for 3f vs. 97% for 3e), indicating substituent-dependent reaction efficiency .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential therapeutic applications, particularly in the inhibition of specific kinases and treatment of various diseases. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolo-pyridine core with an acetic acid moiety and a sulfonyl group. Its molecular formula is C13H12N2O3SC_{13}H_{12}N_2O_3S, and it exhibits properties typical of small organic molecules used in pharmacology.

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid acts primarily as an inhibitor of the SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has shown potential in treating conditions such as cancer and metabolic disorders .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against ovarian and breast cancer cells, with IC50 values indicating moderate cytotoxicity .

Antidiabetic Potential

The compound also displays antidiabetic activity by improving insulin sensitivity. In vitro studies have shown that it can enhance glucose uptake in muscle cells without affecting insulin levels directly. This mechanism could be beneficial for managing type 2 diabetes by promoting better glucose metabolism .

Antimicrobial Effects

Preliminary investigations have revealed that derivatives of the pyrrolo-pyridine structure possess antimicrobial properties. Specific compounds have demonstrated activity against Mycobacterium tuberculosis and other pathogens, suggesting a potential role in antibiotic development .

Case Study 1: Anticancer Efficacy

In a controlled study involving ovarian cancer cell lines, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The compound's mechanism was linked to the inhibition of SGK-1 activity, leading to disrupted cell cycle progression.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107515
255030
502060

Case Study 2: Antidiabetic Activity

In another study focusing on glucose metabolism, the compound was tested on adipocytes to measure its effect on glucose uptake. The findings showed that at concentrations ranging from 0.3 to 100 µM, the compound significantly increased glucose incorporation into lipids.

Concentration (µM)Glucose Uptake Increase (%)
00
0.310
1025
10050

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